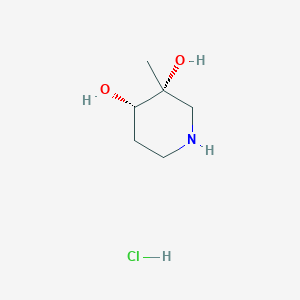

(3R,4S)-Rel-3-Methyl-3,4-piperidinediol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

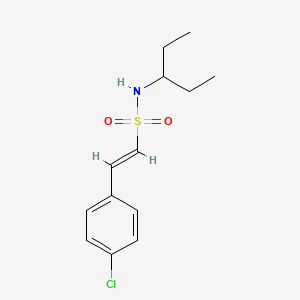

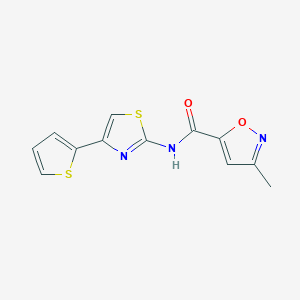

“(3R,4S)-Rel-3-Methyl-3,4-piperidinediol hydrochloride” likely belongs to the class of organic compounds known as piperidines. Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of a compound like “this compound” would be characterized by the presence of a piperidine ring, a saturated six-membered ring with one nitrogen atom . The “3R,4S” notation indicates the stereochemistry of the molecule at the 3rd and 4th positions of the ring.Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions that “this compound” might undergo would depend on the exact structure of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its exact structure. Piperidine derivatives generally have properties typical of organic nitrogen compounds .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Preparation of Piperidine Derivatives : The preparation and structural determination of piperidine derivatives have been crucial in the synthesis of natural products and compounds with significant pharmacological interest. For instance, 2,4-piperidinedione derivatives have been utilized in the development of compounds with antiepileptic and herbicide properties, showcasing the potential of piperidine frameworks as synthetic intermediates for creating therapeutically valuable agents (Ibenmoussa et al., 1998).

Molecular Structure and Reactivity : The molecular structure and reactivity of piperidine and its derivatives, such as 4-piperidinecarboxylic acid hydrochloride, have been characterized through single crystal X-ray diffraction and spectroscopic methods. These studies provide insights into the conformational dynamics and interaction mechanisms of piperidine derivatives, facilitating their application in designing molecules with specific biological activities (Szafran et al., 2007).

Pharmacological Applications

Development of Muscarinic Receptor Antagonists : Piperidine derivatives have been synthesized and investigated for their selectivity and potency as muscarinic receptor antagonists. This research has led to the identification of compounds with high selectivity for specific receptor subtypes, contributing to the development of potential therapeutic agents for treating diseases like obstructive airway disease (Mitsuya et al., 1999).

Inhibition of HIV-1 Activity : Piperidine-4-carboxamide derivatives have been identified as potent CCR5 antagonists with significant anti-HIV-1 activity. This discovery highlights the role of piperidine derivatives in developing new antiviral drugs, offering hope for more effective treatments for HIV-1 infection (Imamura et al., 2006).

Chemical Analysis and Environmental Applications

FT-IR Spectroscopy for CO2 Absorption : Studies on the CO2 absorption characteristics of heterocyclic amines, including piperidine derivatives, demonstrate the impact of molecular structural variations on their absorption capacity. These findings are essential for developing efficient CO2 capture and sequestration technologies, addressing environmental concerns related to greenhouse gas emissions (Robinson et al., 2011).

Propriétés

IUPAC Name |

(3R,4S)-3-methylpiperidine-3,4-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-6(9)4-7-3-2-5(6)8;/h5,7-9H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDNQBHQVVWDNV-RIHPBJNCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CNCC[C@@H]1O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B2892641.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide](/img/structure/B2892649.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide](/img/structure/B2892650.png)

![2-Chloro-N-[(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-yl]propanamide](/img/structure/B2892654.png)

![N-[[4-[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2892660.png)